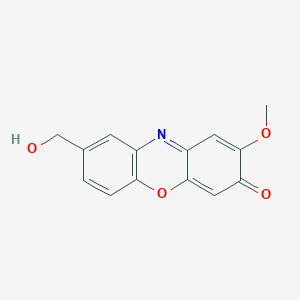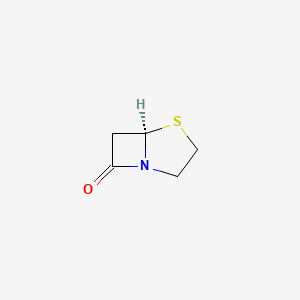![molecular formula C17H17N5 B1241993 2-[4-(2-Pyrimidinyl)-1-piperazinyl]quinoline](/img/structure/B1241993.png)
2-[4-(2-Pyrimidinyl)-1-piperazinyl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-pyrimidinyl)-1-piperazinyl]quinoline is a member of piperazines and a member of pyridines.
Scientific Research Applications
DNA Detection and Anticancer Activity
Compounds similar to 2-[4-(2-Pyrimidinyl)-1-piperazinyl]quinoline have been studied for their potential applications in detecting DNA and their anticancer activities. Novel benzimidazo[1,2-a]quinolines substituted with various nuclei, including piperidine, pyrrolidine, and piperazine, were synthesized and characterized. These compounds demonstrated potential applications as DNA-specific fluorescent probes, highlighting their significance in molecular biology and cancer research. Their molecular assembly was characterized by weak intermolecular hydrogen bonds and π–π aromatic interactions, which are crucial for DNA interaction (Perin, Hranjec, Pavlović, & Karminski-Zamola, 2011). Additionally, derivatives of 2-(4-benzoyl-1-piperazinyl)quinoline and 2-(4-cinnamoyl-1-piperazinyl)-quinoline were synthesized and evaluated for their anticancer activity. These derivatives demonstrated a high rate of cell growth inhibition and potential for further optimization as anti-cancerous drugs (Kubica et al., 2018).
Structural and Molecular Docking Studies
Structural analyses and molecular docking studies have been conducted on compounds with a similar structure to 2-[4-(2-Pyrimidinyl)-1-piperazinyl]quinoline. These studies provide insights into the interaction of these compounds with biological targets, potentially leading to novel drug discoveries. For instance, novel 2-(4-(4-substitutedphenylsulfonyl)piperazin-1-yl)quinolone-3-carbaldehyde derivatives were synthesized, and their structures were elucidated through various spectroscopic techniques. Molecular docking studies were performed to understand the binding modes of these compounds with target proteins, suggesting their potential antimicrobial activity (Desai et al., 2017).
Synthesis and Characterization of Novel Compounds
Research has focused on synthesizing and characterizing new derivatives of quinoline and pyrimidine, structures closely related to 2-[4-(2-Pyrimidinyl)-1-piperazinyl]quinoline. These studies aim to explore the chemical properties and potential biological activities of these compounds. For example, new quinoline, pyrimido[4,5-b]quinoline, [1,2,3]triazino[4,5-b]quinoline, and [1,2,4]triazolo[2′,3′:3,4]pyrimido[6,5-b]quinoline analogs were synthesized and evaluated for their in vitro antitumor activity. Some of these compounds showed significant broad-spectrum antitumor activity, indicating their potential as therapeutic agents (El-Gohary, 2013).
properties
Product Name |
2-[4-(2-Pyrimidinyl)-1-piperazinyl]quinoline |
|---|---|
Molecular Formula |
C17H17N5 |
Molecular Weight |
291.35 g/mol |
IUPAC Name |
2-(4-pyrimidin-2-ylpiperazin-1-yl)quinoline |
InChI |
InChI=1S/C17H17N5/c1-2-5-15-14(4-1)6-7-16(20-15)21-10-12-22(13-11-21)17-18-8-3-9-19-17/h1-9H,10-13H2 |
InChI Key |
YJVPHQFVPIMSIN-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3C=C2)C4=NC=CC=N4 |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3C=C2)C4=NC=CC=N4 |
solubility |
1.3 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methyl-1-{2-[1-(toluene-3-sulfonyl)-pyrrolidin-2-yl]-ethyl}-piperidine](/img/structure/B1241911.png)


![2-butyl-5-chloro-3-[[1-[2-(2H-tetrazol-5-yl)phenyl]indol-4-yl]methyl]imidazole-4-carboxylic acid](/img/structure/B1241918.png)
![2-methoxy-3,5-dimethyl-6-[(1R,2'R,6S,7S,8R)-1,3,5-trimethyl-8-(4-nitrophenyl)spiro[bicyclo[4.2.0]octa-2,4-diene-7,4'-oxolane]-2'-yl]pyran-4-one](/img/structure/B1241920.png)


![(2S)-2-amino-N-[3-(3-aminopropylamino)propyl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B1241923.png)





